3-(1,1,2,2,2-Pentafluoroethyl)azetidine
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)azetidine is a compound with the molecular formula C5H6F5N and a molecular weight of 175.10 g/mol . It is a four-membered nitrogen-containing heterocyclic compound, which makes it part of the azetidine family. These compounds are known for their strained ring structures and are valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize azetidines, including 3-(1,1,2,2,2-pentafluoroethyl)azetidine, involves photo-induced copper catalysis via [3+1] radical cascade cyclization . This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods
the compound is available for research and development purposes, indicating that it is synthesized on a smaller scale for scientific use .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction may produce azetidine derivatives with additional hydrogen atoms .
Scientific Research Applications
3-(1,1,2,2,2-Pentafluoroethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-pentafluoroethyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocyclic compounds that are also highly strained and reactive.
Other Azetidines: Compounds like 3-(1,1,2,2,2-pentafluoroethoxy)azetidine share similar structural features and reactivity.
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)azetidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to other azetidines .
Properties
Molecular Formula |
C5H6F5N |
---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)azetidine |
InChI |
InChI=1S/C5H6F5N/c6-4(7,5(8,9)10)3-1-11-2-3/h3,11H,1-2H2 |
InChI Key |
SKWSVVYDRWAXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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